molecular formula C7H10N2O3 B12872175 Tetrahydrofuran-3-yl 2-amino-2-cyanoacetate

Tetrahydrofuran-3-yl 2-amino-2-cyanoacetate

Cat. No.: B12872175
M. Wt: 170.17 g/mol
InChI Key: AVOXWUNJPVWRIN-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    Tetrahydrofuran-3-yl 2-amino-2-cyanoacetate: C5H11NO\text{C}_5\text{H}_{11}\text{NO}C5​H11​NO

    .
  • It is also known as 1-(tetrahydrofuran-3-yl)methanamine .
  • The compound features a tetrahydrofuran ring (a five-membered cyclic ether) fused to an amino group and a cyanoacetate moiety.
  • This compound is of interest due to its synthetic versatility and potential applications.
  • Preparation Methods

    • One synthetic route involves the condensation of 3-amino-4-cyanofurazan with malononitrile or ethyl cyanoacetate in the presence of bases. This reaction yields polyfunctional enaminonitriles , which serve as precursors for various derivatives.
    • The reaction proceeds as follows:
      • 3-amino-4-cyanofurazan+malononitrileenaminonitrile\text{3-amino-4-cyanofurazan} + \text{malononitrile} \rightarrow \text{enaminonitrile} 3-amino-4-cyanofurazan+malononitrile→enaminonitrile

      • 3-amino-4-cyanofurazan+ethyl cyanoacetateenaminonitrile\text{3-amino-4-cyanofurazan} + \text{ethyl cyanoacetate} \rightarrow \text{enaminonitrile} 3-amino-4-cyanofurazan+ethyl cyanoacetate→enaminonitrile

    • These enaminonitriles can be further transformed into pyrazoles, furazano[3,4-b]pyridines, and furazano[3,4-b]pyrimidines .
  • Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: The compound serves as a versatile building block for heterocyclic derivatives.

      Biology and Medicine: Its derivatives may have biological activity, especially as GOAT inhibitors.

  • Mechanism of Action

    • The exact mechanism by which Tetrahydrofuran-3-yl 2-amino-2-cyanoacetate exerts its effects remains an area of ongoing research. Further studies are needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    • Tetrahydrofuran-3-yl 2-amino-2-cyanoacetate is unique due to its specific combination of functional groups.
    • Similar compounds include other furazano[3,4-b]-pyridines and related heterocycles.

    Properties

    Molecular Formula

    C7H10N2O3

    Molecular Weight

    170.17 g/mol

    IUPAC Name

    oxolan-3-yl 2-amino-2-cyanoacetate

    InChI

    InChI=1S/C7H10N2O3/c8-3-6(9)7(10)12-5-1-2-11-4-5/h5-6H,1-2,4,9H2

    InChI Key

    AVOXWUNJPVWRIN-UHFFFAOYSA-N

    Canonical SMILES

    C1COCC1OC(=O)C(C#N)N

    Origin of Product

    United States

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